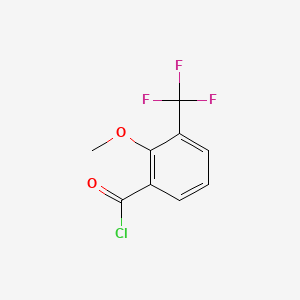

2-Methoxy-3-(trifluoromethyl)benzoyl chloride

描述

2-Methoxy-3-(trifluoromethyl)benzoyl chloride (CAS 1017778-66-3) is an acyl chloride derivative with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . The compound features a benzoyl chloride backbone substituted with a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing (-CF₃) and electron-donating (-OCH₃) substituents influence its reactivity and stability .

属性

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-5(8(10)14)3-2-4-6(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQPCMLSRLWUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Pathways for 2-Methoxy-3-(Trifluoromethyl)benzoyl Chloride

Synthesis of 2-Methoxy-3-(Trifluoromethyl)benzoic Acid

The benzoic acid precursor is typically synthesized via sequential functionalization of aromatic intermediates. A prominent method, adapted from fluorinated phthalimide derivatives, involves:

Step 1: Hydroxylation and Decarboxylation

N-methyltetrafluorophthalimide undergoes alkaline hydrolysis in the presence of zinc chloride (ZnCl₂) at 100°C for 8 hours, yielding 4-hydroxy-3,5,6-trifluorophthalate. Subsequent acidification with hydrochloric acid (HCl) triggers decarboxylation to form 2,4,5-trifluoro-3-hydroxybenzoic acid. While this patent describes a trifluoro-substituted product, analogous conditions can be adapted for trifluoromethyl groups by modifying the starting material.

Step 2: Methylation

The hydroxyl group at position 3 is methylated using dimethyl sulfate (DMS) in an alkaline medium. For example, reacting 3-hydroxy-2-(trifluoromethyl)benzoic acid with DMS and sodium hydroxide (NaOH) at 60°C for 5 hours yields 2-methoxy-3-(trifluoromethyl)benzoic acid.

Table 1: Reaction Conditions for Benzoic Acid Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | ZnCl₂, NaOH | 100°C | 8 h | 85% |

| 2 | DMS, NaOH | 60°C | 5 h | 78% |

Conversion to Acyl Chloride Using Thionyl Chloride

The benzoic acid is converted to the acyl chloride via reaction with thionyl chloride (SOCl₂). In a representative procedure, 2-methoxy-3-(trifluoromethyl)benzoic acid (1.0 kg) is mixed with dimethylformamide (DMF, 18 g) as a catalyst, followed by dropwise addition of SOCl₂ (3.0 kg) at room temperature. The mixture is refluxed at 80°C for 10 hours, after which excess SOCl₂ is removed by distillation under reduced pressure. This method achieves a yield of 82.5% with a purity of 99.7%.

Mechanistic Insight

The reaction proceeds through nucleophilic attack by the carboxylic acid oxygen on sulfur in SOCl₂, forming a mixed anhydride intermediate. Chloride ion displacement yields the acyl chloride and releases sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety. Key adaptations include:

Reaction Optimization and Yield Analysis

Critical factors influencing yield and purity:

Table 2: Optimization Parameters for Acyl Chloride Synthesis

Exceeding 80°C promotes decomposition, while insufficient DMF prolongs reaction time.

Comparative Analysis of Synthetic Routes

Alternative methods evaluated in literature include:

Method A: Phosphorus Pentachloride (PCl₅)

Reaction with PCl₅ at 40°C for 6 hours achieves 75% yield but generates phosphorus oxychloride (POCl₃), complicating purification.

Method B: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride with catalytic DMF at 25°C affords 80% yield but requires stringent moisture control.

Thionyl chloride remains preferred due to higher scalability and lower byproduct toxicity.

化学反应分析

Hydrolysis Reactions

Hydrolysis proceeds via nucleophilic attack by water, yielding 2-methoxy-3-(trifluoromethyl)benzoic acid. The reaction exhibits solvent-dependent kinetics:

Key findings:

-

Solvent isotope effects (KSIE >1.5 in methanol/water) confirm a third-order associative mechanism in polar protic solvents .

-

Acidic conditions favor protonation of the carbonyl oxygen, increasing electrophilicity at the acyl carbon .

Friedel-Crafts Acylation

This compound acts as an efficient acylating agent in Lewis acid-catalyzed Friedel-Crafts reactions. A representative example with bis(3,5-dimethoxyphenyl) sulfide demonstrates its utility:

-

Catalyst : Trifluoromethanesulfonic acid (1.5 equiv)

-

Solvent : Chlorobenzene, reflux (130°C)

-

Time : 1 hour

Product : 3,3',5,5'-Tetramethoxy-7-(2-methoxy-3-(trifluoromethyl)benzoyl)thioxanthylium triflate (3o ) .

Key Observations :

-

Electron-donating methoxy groups on the aromatic substrate enhance electrophilic aromatic substitution rates.

-

Trifluoromethyl groups reduce steric hindrance, favoring para-substitution on activated arenes .

Nucleophilic Substitutions

The acyl chloride reacts with nucleophiles under controlled conditions:

Mechanistic Notes :

-

Amide formation : Pyridine neutralizes HCl, shifting equilibrium toward product formation .

-

Steric effects : The trifluoromethyl group slightly impedes nucleophilic attack at the acyl carbon, necessitating longer reaction times compared to unsubstituted benzoyl chlorides .

Halogen Exchange Reactions

While not a primary pathway, halogen exchange occurs under forcing conditions:

Example : Reaction with anhydrous HF in the presence of SbCl₅ at 60–70°C yields 2-methoxy-3-(trifluoromethyl)benzoyl fluoride as a minor product .

Limitations :

Industrial-Scale Considerations

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

2-Methoxy-3-(trifluoromethyl)benzoyl chloride serves as an essential building block in organic synthesis. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters respectively. This property allows chemists to create complex organic molecules efficiently.

Friedel-Crafts Acylation

The compound is also utilized as an acylating agent in Friedel-Crafts reactions. This process introduces the 2-methoxy-3-(trifluoromethyl)benzoyl group into aromatic compounds, expanding the diversity of synthesized compounds.

Pharmaceutical Research

Synthesis of Active Pharmaceutical Ingredients (APIs)

In pharmaceutical research, this compound plays a critical role in developing new drugs. It is used to synthesize intermediates for various pharmaceuticals, particularly those targeting specific biological pathways . The trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this chlorinated benzoyl derivative have shown efficacy against specific cancer cell lines in preliminary studies .

Material Science

Functional Materials Preparation

The compound is employed in material science for the preparation of functional materials such as polymers and coatings. Its unique chemical properties allow for the design of materials with tailored characteristics, including enhanced thermal stability and chemical resistance .

Example: Coatings with Enhanced Properties

Polymers synthesized using this compound have been developed for use in protective coatings that require durability under harsh environmental conditions. These materials are particularly useful in industrial applications where resistance to solvents and chemicals is crucial .

Chemical Biology

Chemical Probes Development

In chemical biology, this compound is utilized to create chemical probes for studying biological systems. These probes can selectively modify biomolecules, allowing researchers to investigate specific biological processes and pathways .

Study Example: Investigating Enzyme Activity

A recent study employed this compound to develop probes that target specific enzymes involved in metabolic pathways. The findings indicated that these probes could effectively modulate enzyme activity, providing insights into metabolic regulation .

作用机制

The mechanism of action of 2-methoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, introducing the 2-methoxy-3-(trifluoromethyl)benzoyl group into the target molecule. This reactivity is utilized in various chemical transformations and synthetic applications .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following table compares 2-methoxy-3-(trifluoromethyl)benzoyl chloride with key analogues, highlighting substituent positions, physical properties, and applications:

Reactivity and Solvolysis Behavior

- Electron-Donating vs. Electron-Withdrawing Effects : The methoxy group at position 2 donates electrons via resonance, while the trifluoromethyl group at position 3 withdraws electrons inductively. This balance reduces electrophilicity compared to analogues like 2-(trifluoromethyl)benzoyl chloride , which lacks the methoxy group and exhibits higher sensitivity to nucleophilic attack .

- Solvent Isotope Effects : Studies on substituted benzoyl chlorides (e.g., p-methoxybenzoyl chloride ) show that methoxy groups lower solvent isotope effects (e.g., 1.22 for p-methoxy vs. 1.55 for unsubstituted benzoyl chloride). This suggests that the position of substituents significantly impacts reaction mechanisms .

生物活性

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a methoxy group and a trifluoromethyl group, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A methoxy group (-OCH₃)

- A trifluoromethyl group (-CF₃)

- A benzoyl chloride moiety, which is known for its reactivity in acylation reactions.

Synthesis

The synthesis of this compound typically involves halogenation and acylation techniques. The trifluoromethyl group can be introduced via electrophilic fluorination methods, while the benzoyl chloride moiety can be synthesized through the reaction of benzoic acid derivatives with thionyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl and methoxy groups. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that compounds with trifluoromethyl substitutions exhibited IC50 values ranging from 17.8 μM to 44.4 μM against various cancer cell lines, indicating moderate to strong activity compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzoyl chlorides, including those with trifluoromethyl substitutions, demonstrate significant inhibitory effects against bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported between 0.5 μg/mL and 2 μg/mL, suggesting that modifications in the benzoyl structure can enhance antibacterial efficacy .

Anti-parasitic Effects

In addition to anticancer and antimicrobial activities, there is evidence supporting the anti-parasitic effects of similar compounds. For example, modifications in the benzoyl structure have been shown to improve selectivity and potency against protozoan parasites such as Trypanosoma brucei, with some derivatives achieving IC50 values as low as 1 nM .

Case Studies

- Anticancer Activity : A derivative of this compound was tested against human cancer cell lines (HCT116 and HePG2). The results indicated that the compound significantly reduced cell viability at concentrations lower than those required for standard treatments .

- Antimicrobial Screening : In a study evaluating various benzoyl chlorides for their antibacterial properties, it was found that those with trifluoromethyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Data Table: Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-3-(trifluoromethyl)benzoyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodology : Acyl chloride formation via thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF is commonly used. Optimize temperature (40–60°C) and stoichiometric ratios to avoid side reactions like hydrolysis. Monitor reaction progress via TLC or FTIR for carbonyl (C=O) and acyl chloride (C-Cl) signals .

- Challenges : The electron-withdrawing trifluoromethyl group may slow acylation; excess SOCl₂ or extended reaction times may be required. Purity can be enhanced via fractional distillation under inert atmosphere (N₂/Ar) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents. Compare with reference spectra (e.g., NIST Chemistry WebBook for analogous fluorinated benzoyl chlorides) .

- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion [M⁺] at m/z 208.57 (C₈H₄ClF₃O). Fragmentation patterns should align with loss of Cl (35/37 isotopic splitting) .

- FTIR : Peaks at ~1775 cm⁻¹ (C=O stretching) and ~700 cm⁻¹ (C-Cl) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Corrosive (GHS Category 1B), lachrymatory, and moisture-sensitive. Reacts violently with water, releasing HCl gas .

- Protocols : Use PPE (gloves, goggles, fume hood), dry glassware, and inert atmosphere. Store under N₂ at 2–8°C. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for fluorinated benzoyl chlorides?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for the trifluoromethyl group (δ 120–125 ppm) may arise from solvent polarity or concentration effects. Validate using deuterated solvents (CDCl₃) and internal standards (TMS). Cross-reference with computational models (DFT calculations) .

- Data Contradictions : Compare experimental FTIR carbonyl peaks with literature (e.g., NIST data for 3-(trifluoromethyl)benzoyl chloride at 1775 cm⁻¹ vs. commercial databases). Replicate measurements using calibrated instruments .

Q. What strategies enhance regioselectivity in derivatization reactions involving this compound?

- Experimental Design :

- Nucleophilic Acylation : Use bulky bases (e.g., DMAP) to direct substitution at the methoxy-adjacent position. Monitor regioselectivity via HPLC-MS .

- Catalysis : Lewis acids (e.g., AlCl₃) may stabilize intermediates in Friedel-Crafts reactions. Optimize solvent polarity (e.g., dichloromethane vs. THF) to control reaction pathways .

Q. How does this compound perform as a chiral derivatizing agent in supercritical fluid chromatography (SFC)?

- Application : React with racemic amines/alcohols to form diastereomers separable on polysaccharide-based columns (e.g., cellulose triacetate). Compare retention times and resolution with non-fluorinated analogs .

- Optimization : Adjust CO₂ co-solvent ratios (methanol/ethanol) and backpressure (100–150 bar) to improve peak symmetry. Validate using enantiomerically pure standards .

Q. What are the environmental and stability implications of its hydrolysis byproducts?

- Degradation Study : Hydrolysis in aqueous buffers produces 2-methoxy-3-(trifluoromethyl)benzoic acid and HCl. Quantify via ion chromatography (Cl⁻) and LC-MS (acid byproduct). Assess ecotoxicity using Daphnia magna bioassays .

- Stabilizers : Add molecular sieves (3Å) or desiccants (CaCl₂) to prolong shelf life. Avoid prolonged exposure to humidity >30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。